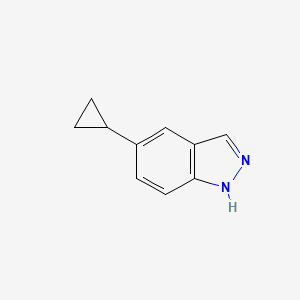
5-cyclopropyl-1H-indazole
Übersicht
Beschreibung
“5-cyclopropyl-1H-indazole” is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “5-cyclopropyl-1H-indazole”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
Indazoles, including “5-cyclopropyl-1H-indazole”, can be synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery : Indazoles, including 5-cyclopropyl-1H-indazole, play an increasingly significant role in drug discovery. They are efficient isosteres for structures such as indoles and benzimidazoles and can interact with a variety of biological targets. Various synthetic methods have been developed to create indazole derivatives, highlighting their importance in medicinal chemistry (Halland et al., 2009).
Antitumor Activity : Some indazole derivatives have been identified for their antitumor activities. For instance, specific compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have shown effective inhibition on cancer cell lines, highlighting the potential of indazole derivatives in cancer therapy (Lu et al., 2020).
Monoamine Oxidase Inhibitors : Indazole and indole-carboxamides, including certain indazole derivatives, have been discovered as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's disease (Tzvetkov et al., 2014).
Melanin-Concentrating Hormone Receptor Antagonists : Some indazole derivatives, such as 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives, have been developed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with potential applications in obesity treatment (Igawa et al., 2016).
Biological Activities : Indazoles are known for a wide range of biological activities including anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. The synthesis of novel heterocyclic systems based on indazoles is a key area of research for pharmaceutical applications (Gaikwad et al., 2015).
Transient Receptor Potential A1 (TRPA1) Antagonists : Research has identified 5-(2-(trifluoromethyl)phenyl)indazoles as a new class of TRPA1 antagonists, with potential applications in treating inflammatory pain (Rooney et al., 2014).
Antibacterial and Antifungal Agents : Indazole scaffolds, including various derivatives, have been explored for their antimicrobial properties, showing effectiveness against bacterial strains and fungal infections (Panda et al., 2022).
Zukünftige Richtungen
Indazole derivatives, including “5-cyclopropyl-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, future research may focus on developing new synthetic approaches and exploring their potential medicinal applications.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-10-9(5-8)6-11-12-10/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBUIGRDYXEGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1H-indazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
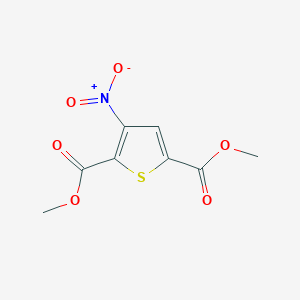
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
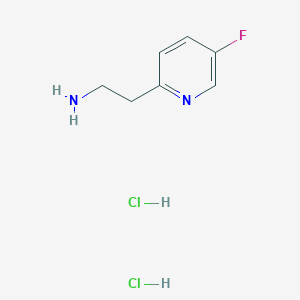
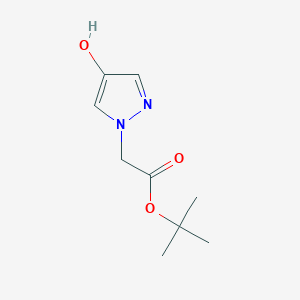
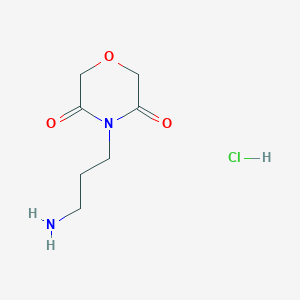
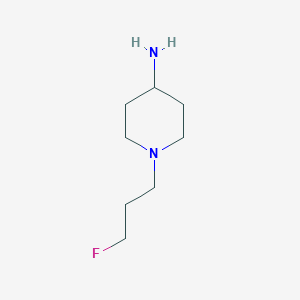
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
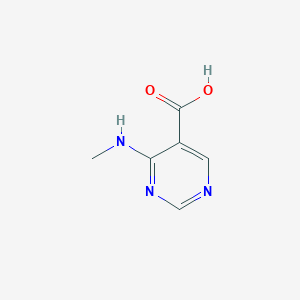
![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)
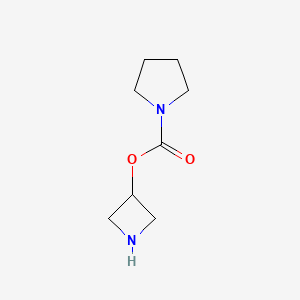
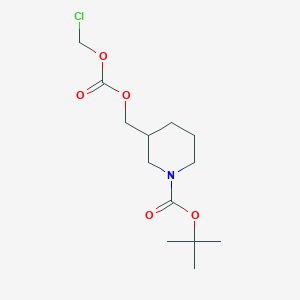
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)